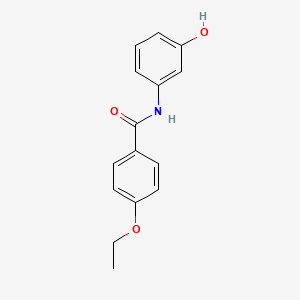![molecular formula C21H19BrN4O B13942896 1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one is a synthetic organic compound that features a quinoline and pyridine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline derivative: Starting with a bromination reaction to introduce the bromo group on the quinoline ring.
Formation of the pyridine derivative: Synthesis of the 6-methylpyridine moiety.
Condensation reaction: Combining the quinoline and pyridine derivatives through a condensation reaction to form the ethylidene bridge.
Cyclization: Formation of the pyrrolidin-2-one ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
化学反应分析
Types of Reactions
1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
科学研究应用
1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures.
Pyridine derivatives: Compounds with similar pyridine structures.
Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one structures.
Uniqueness
The uniqueness of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.
For precise and detailed information, consulting scientific literature and databases is recommended
属性
分子式 |
C21H19BrN4O |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
1-[[2-(7-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one |
InChI |
InChI=1S/C21H19BrN4O/c1-14-4-2-5-18(24-14)20(25-26-11-3-6-21(26)27)12-15-9-10-23-19-13-16(22)7-8-17(15)19/h2,4-5,7-10,13H,3,6,11-12H2,1H3 |
InChI 键 |
PYGDILIIHLVFRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C(=NN2CCCC2=O)CC3=C4C=CC(=CC4=NC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)

![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)








![5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13942905.png)

